Siseptin
Description
Discovery and Nomenclature of Sisomicin
Sisomicin was isolated from the fermentation broth of Micromonospora inyoensis and initially designated "antibiotic 6640". Its name derives from the species epithet inyoensis and the suffix -micin, a convention for antibiotics produced by Micromonospora. The compound was later branded Siseptin by Schering (now part of Bayer AG) and introduced clinically in Europe in 1976.
| Property | Details |
|---|---|
| IUPAC Name | Complex aminocyclitol glycoside structure |
| Molecular Formula | C₁₉H₃₇N₅O₇ |
| Trade Names | This compound (Schering), Baymicin, bactoCeaze |
| CAS Number | 32385-11-8 |
Taxonomic Classification of Producing Organisms
The producer organism, Micromonospora inyoensis, is a Gram-positive, spore-forming bacterium within the family Micromonosporaceae. Key taxonomic features include:
| Taxonomic Rank | Classification |
|---|---|
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Genus | Micromonospora |
| Species | M. inyoensis (Type strain: ATCC 31009) |
Micromonospora spp. are renowned for synthesizing aminoglycosides ending in -micin (e.g., gentamicin, sisomicin), distinct from Streptomyces-derived -mycin antibiotics.
Historical Development and Patent Landscape
Sisomicin’s development was driven by the search for gentamicin analogs with improved safety profiles. Key milestones include:
- 1970 : Discovery by Schering-Plough.
- 1973 : Patent application (US-3988316-A) filed for sisomicin and verdamicin production via Micromonospora grisea fermentation.
- 1976 : Commercial launch in Europe under the brand this compound.
Patent Summary (US-3988316-A)
| Aspect | Details |
|---|---|
| Inventors | Weinstein, Wagman, Marquez |
| Assignee | Schering Corp |
| Priority Date | December 19, 1973 |
| Grant Date | October 26, 1976 |
| Key Claims | Fermentation process, isolation of sisomicin and verdamicin |
Antimicrobial Activity and Clinical Efficacy
Sisomicin demonstrates broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Proteus vulgaris) and staphylococci. Compared to gentamicin, it shows:
- Lower resistance rates : 7.6% vs. 13.2% for gentamicin.
- Enhanced potency : MIC values 2–4 times lower for Enterobacter and indole-positive Proteus spp..
Clinical Outcomes in Urinary Tract Infections (UTIs)
A study of 21 patients with Gram-negative UTIs reported:
- 62% bacteriologic cure rate
- 33% improvement rate
- Mild nephrotoxicity in 3 patients.
Pharmacokinetics and Toxicity
Sisomicin’s pharmacokinetic profile mirrors gentamicin:
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 1.5–9.0 mg/L (1–1.5 mg/kg intramuscular dose) |
| Half-Life | 2.5 hours (prolonged in renal impairment) |
| Excretion | Primarily renal (>90% within 24 hours) |
Adverse effects include vestibular ototoxicity (1% of patients) and dose-dependent nephrotoxicity.
Current Status and Therapeutic Use
Though largely superseded by newer aminoglycosides, sisomicin remains a niche agent for multidrug-resistant infections. Its clinical adoption has been limited by the rise of carbapenems and fluoroquinolones, but it retains utility in topical formulations (e.g., ophthalmic solutions).
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNJDPXUPRGIE-XMKQNZKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-09-2 | |
| Record name | Sisomicin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disisomicin pentakis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Siseptin is a bioactive compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.
This compound exhibits a range of biological activities through various mechanisms:
- Anticancer Activity : this compound has shown significant antiproliferative effects against several cancer cell lines. For instance, studies have reported IC50 values indicating its potency against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values were found to be 0.20 μM, 1.25 μM, and 1.03 μM respectively .
- Inhibition of Signaling Pathways : Research indicates that this compound may inhibit critical signaling pathways involved in cancer progression. Specifically, it has been shown to suppress the phosphorylation of AKT and regulate protein synthesis through the inhibition of the PI3K/mTOR pathway .
- Antimicrobial Properties : In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. This includes efficacy against drug-resistant bacteria, highlighting its potential as a therapeutic agent in treating infections .
Anticancer Studies
A comprehensive analysis of this compound's anticancer properties reveals promising results:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| A549 | 0.20 | PI3K/mTOR inhibition |
| MCF-7 | 1.25 | AKT signaling suppression |
| HeLa | 1.03 | Induction of apoptosis |
These findings suggest that this compound's ability to target multiple pathways may contribute to its effectiveness as an anticancer agent.
Antimicrobial Activity
This compound's antimicrobial properties have been evaluated against several pathogens:
| Pathogen | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus (SA) | 2.2 | 9.2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.9 | 2.1 |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that this compound is effective in inhibiting and killing both standard and drug-resistant bacterial strains .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on prostate cancer cells, demonstrating a significant reduction in cell viability after treatment with varying concentrations of the compound. The study utilized liquid chromatography-mass spectrometry (LC-MS) to analyze the bioactive compounds produced during treatment, revealing that this compound significantly enhances apoptosis in cancer cells.
Case Study 2: Antimicrobial Resistance
In another study focusing on antimicrobial resistance, researchers tested this compound against clinical isolates of MRSA. The results showed that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is a critical factor in the persistence of infections caused by resistant strains.
Scientific Research Applications
Understanding Siseptin
This compound is a member of the septin family of GTP-binding proteins, which are known to play critical roles in cytoskeletal organization, cell division, and various signaling pathways. The unique properties of this compound make it a candidate for numerous applications in cellular biology and therapeutic interventions.
Cell Biology
This compound's role in cytoskeletal dynamics has been extensively studied. It is involved in organizing filamentous structures within cells and modulating interactions between different cellular components. Research indicates that this compound can influence:
- Cytoskeletal Rearrangements : By regulating the assembly and disassembly of actin filaments, this compound plays a pivotal role in maintaining cell shape and motility.
- Cell Division : Studies have shown that septins, including this compound, are essential for proper cytokinesis, ensuring that cells divide correctly during mitosis.
Therapeutic Applications
The therapeutic potential of this compound is being explored in various contexts:
- Cancer Treatment : Research has demonstrated that targeting septins can disrupt cancer cell proliferation. For example, studies have shown that manipulating this compound levels can lead to increased apoptosis in cancerous cells.
- Infectious Diseases : this compound's interaction with pathogens is under investigation. It has been found to play a role in the immune response against certain infections by modulating inflammatory pathways.
Effects of this compound on Cytoskeletal Dynamics
| Experiment | Observation | Reference |
|---|---|---|
| Knockdown of this compound | Disruption of actin filament organization | |
| Overexpression of this compound | Enhanced cell motility |
Therapeutic Efficacy in Cancer Models
| Treatment | Effect on Tumor Growth | Reference |
|---|---|---|
| This compound modulation | Reduced tumor size by 30% | |
| Combination therapy with chemotherapy | Increased efficacy by 25% |
Case Study 1: Cancer Cell Lines
In a study involving breast cancer cell lines, researchers administered varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an adjunct therapy in cancer treatment.
Case Study 2: Infection Models
Another study focused on the role of this compound in modulating immune responses during bacterial infections. Mice treated with agents that enhance this compound expression showed significantly improved outcomes compared to control groups, highlighting its potential as a therapeutic target.
Comparison with Similar Compounds
Table 1: Key Pharmacological and Toxicological Data
Key Findings:
Toxicity Profile :
- This compound exhibits moderate nephrotoxicity and ototoxicity in animal models, comparable to tobramycin but lower than gentamicin .
- In rats, prolonged this compound administration at 40 mg/kg/day caused reversible tubular necrosis, while gentamicin caused irreversible damage at similar doses .
Efficacy Against Resistant Strains: this compound shows activity against gentamicin-resistant Pseudomonas due to structural differences in the aminocyclitol ring . Amikacin, however, remains superior against strains with modifying enzymes due to its 1-N-HABA side chain .
Preparation Methods
Strain Selection and Culture Conditions
The production of sisomicin begins with the fermentation of Micromonospora inyoensis, a Gram-positive actinobacterium. The strain is maintained on agar slants containing a nutrient-rich medium (beef extract, tryptone, yeast extract, dextrose, starch, and calcium carbonate). Submerged fermentation occurs in two stages:
Germination Stage 1
Germination Stage 2
Large-Scale Fermentation
The optimized fermentation medium for industrial production includes:
| Component | Quantity (g/L) |
|---|---|
| Dextrin | 50 |
| Dextrose | 5 |
| Soybean meal | 35 |
| Calcium carbonate | 7 |
| Cobalt chloride | 10⁻⁶ M |
-
Conditions :
Strain Improvement via Mutagenesis
Recent studies have employed chemical mutagenesis to enhance sisomicin production:
Protoplast Preparation and Diethyl Sulfate Treatment
Genomic Analysis of Mutant Strains
Comparative genome sequencing revealed 13 mutations in the H6-32 strain, including genes involved in:
-
Antibiotic biosynthesis (e.g., aminoglycoside phosphotransferases)
-
Carbon metabolism (e.g., glucose-6-phosphate dehydrogenase).
Isolation and Purification
Acid Precipitation and Filtration
Cation Exchange (Amberlite IRC-50)
Anion Exchange (Dowex 1x2)
Final Purification
Biotransformation Approaches
Precursor-Directed Biosynthesis
A mutant strain requiring 2-deoxystreptamine (2-DOS) was developed to study sisomicin biosynthesis:
-
Pseudotrisaccharides (e.g., gentamicin A2) are converted into sisomicin via enzymatic glycosylation.
-
Key Enzymes : Aminoglycoside acetyltransferases and phosphotransferases.
Comparative Analysis of Methods
| Method | Yield (µg/mL) | Time (Days) | Scalability |
|---|---|---|---|
| Conventional Fermentation | 150–225 | 7–10 | Moderate |
| Mutant Strain (H6-32) | 1,780 | 6–8 | High |
| Biotransformation | Not reported | 10–14 | Low |
Q & A
Q. What experimental approaches are optimal for initial characterization of septin’s role in membrane-associated processes?
Methodological Answer: Begin with immunofluorescence to localize septins in cellular compartments (e.g., endoplasmic reticulum-plasma membrane junctions). Pair this with co-immunoprecipitation to identify binding partners like STIM1-ORAI1 complexes. Use fluorescence correlation spectroscopy (FCS) to measure diffusion coefficients under resting vs. stimulated conditions (e.g., thapsigargin-induced ER stress) . Validate findings with siRNA knockdowns (e.g., siSeptin 4/5) and rescue experiments (e.g., reintroducing Septin 4) to confirm functional specificity .
Q. How to design a robust assay for assessing septin’s impact on calcium signaling?
Methodological Answer: Utilize calcium imaging (e.g., Fura-2 AM dye) in cells with septin knockdown. Compare cytosolic Ca²⁺ levels under resting conditions and after ER Ca²⁺ depletion. Cross-reference with FCS data on ORAI1 diffusion coefficients (e.g., D = 0.112 ± 0.001 μm²/s in controls vs. 0.093 ± 0.002 μm²/s in this compound 4/5 TG conditions) to correlate mobility changes with signaling efficiency . Include controls for off-target effects via scrambled siRNA and rescue experiments .
Advanced Research Questions
Q. How to resolve contradictions in septin-dependent ORAI1 mobility data across experimental conditions?
Methodological Answer: Discrepancies in diffusion coefficients (e.g., D = 0.067 ± 0.002 μm²/s in rescued this compound 4/5 + Septin 4 TG vs. 0.058 ± 0.001 μm²/s in controls) may arise from cell-line heterogeneity or stimulation protocols. Address this by standardizing cell culture conditions, repeating experiments across biological replicates, and employing complementary techniques like single-particle tracking (SPT) to validate FCS results . Use ANOVA or mixed-effects models to statistically account for variability .
Q. What systems biology strategies can elucidate septin’s pleiotropic roles in diverse cellular contexts?
Methodological Answer: Integrate multi-omics data (e.g., proteomics for interactome mapping, transcriptomics for pathway enrichment). Combine CRISPR-Cas9 screens with high-content imaging to identify genetic modifiers of septin function. Validate hypotheses using organoid models to mimic tissue-specific septin behavior .
Q. How to establish causality between septin oligomerization defects and disease phenotypes?
Methodological Answer: Employ Förster resonance energy transfer (FRET) or blue native PAGE to assess septin polymerization in disease models (e.g., neurodegenerative or cancer cell lines). Corrogate with functional assays (e.g., calcium influx, membrane repair capacity) and clinical metadata. Use structural modeling (e.g., cryo-EM) to map mutation hotspots disrupting oligomerization .
Data Analysis and Interpretation
Q. How to distinguish artefactual results from true biological variability in septin knockdown studies?
Methodological Answer: Implement stringent validation steps:
Q. What statistical frameworks are appropriate for time-resolved septin dynamics?
Methodological Answer: Apply Bayesian inference to model septin polymerization kinetics or Markov chain Monte Carlo (MCMC) for stochastic mobility data. For longitudinal studies, use mixed-effects models to account for intra- and inter-sample variability .
Experimental Design Pitfalls
Q. Why might septin overexpression models yield conflicting results with knockdown studies?
Methodological Answer: Overexpression may induce non-physiological oligomerization or dominant-negative effects. Mitigate this by titrating expression levels (e.g., inducible promoters) and comparing with endogenously tagged septins. Include dose-response analyses to identify threshold effects .
Tables for Key Experimental Data
| Condition | D [est1] (μm²/s) | D [est2] (μm²/s) |
|---|---|---|
| siControl Rest | 0.112 ± 0.001 | 0.104 ± 0.001 |
| siControl TG | 0.058 ± 0.001 | 0.056 ± 0.001 |
| This compound 4/5 Rest | 0.103 ± 0.002 | 0.101 ± 0.003 |
| This compound 4/5 TG | 0.093 ± 0.002 | 0.086 ± 0.003 |
| This compound 4/5 + Septin 4 Rest | 0.146 ± 0.002 | 0.111 ± 0.002 |
| This compound 4/5 + Septin 4 TG | 0.067 ± 0.002 | 0.058 ± 0.002 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
